

# Application Notes and Protocols for FIDAS-5 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of **FIDAS-5**, a potent and orally active MAT2A inhibitor, in mouse xenograft models. The following sections summarize key quantitative data, provide comprehensive experimental methodologies, and visualize critical pathways and workflows.

# **Core Data Summary**

The administration of **FIDAS-5** in mouse xenograft models has been shown to effectively inhibit tumor growth. The most commonly cited dosing regimen involves daily oral administration.

Table 1: **FIDAS-5** Dosing and Administration in Mouse Xenograft Models

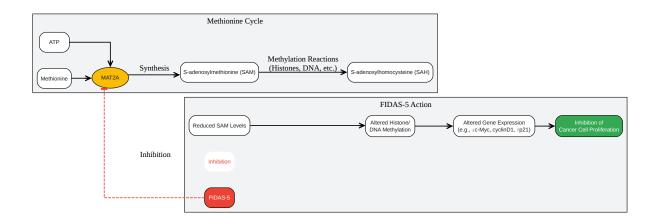


Parameter	Details	Reference(s)
Drug	FIDAS-5	[1][2]
Target	Methionine Adenosyltransferase 2A (MAT2A)	[1][2]
Animal Model	Athymic Nude Mice	[1][2]
Xenograft Models	HT29 (colorectal cancer), LS174T (colorectal cancer)	[1][2]
Dosing Regimen	20 mg/kg	[1][2]
Administration Route	Oral Gavage (PO)	[1][2]
Frequency	Daily	[1][2]
Duration	14 days (two weeks)	[1][2]
Observed Effects	Significant inhibition of xenograft tumor growth, Reduction of liver S-adenosylmethionine (SAM) levels	[1][2]
Toxicity	Minimal difference in body weight observed	[1][2]

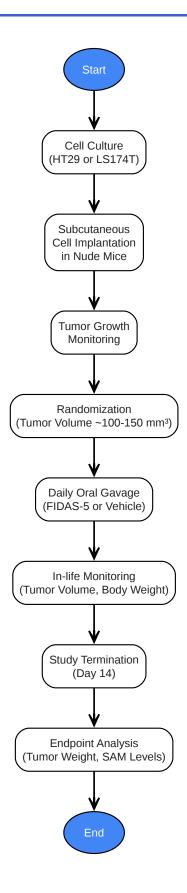
## **Mechanism of Action of FIDAS-5**

**FIDAS-5** functions as a competitive inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle. By blocking MAT2A, **FIDAS-5** disrupts the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions. This reduction in SAM availability leads to decreased methylation of histones and other molecules, ultimately affecting gene expression and inhibiting the proliferation of cancer cells.[1][3][4]









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